molecular formula C17H13N3O2 B3166137 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol CAS No. 907999-03-5

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol

Cat. No.: B3166137
CAS No.: 907999-03-5
M. Wt: 291.3 g/mol
InChI Key: YGTDJASSEYVOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol (CAS: 907999-03-5) is a heterocyclic compound featuring a pyrazoloquinoline core substituted with a 4-methoxyphenyl group at position 1 and a hydroxyl group at position 5. The compound is synthesized via methods involving condensation of substituted hydrazines with ketones or via cyclization reactions, as highlighted in European patent filings . Its applications span medicinal chemistry, particularly in anticoagulant and anti-inflammatory research, owing to the pharmacophoric significance of the pyrazole and quinoline motifs .

Properties

IUPAC Name

1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-22-14-5-2-12(3-6-14)20-17-11(10-19-20)9-18-16-8-13(21)4-7-15(16)17/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDJASSEYVOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C4C=CC(=O)C=C4N=CC3=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols in the presence of an acid catalyst can yield the desired pyrazoloquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Flexibility: Quinoline-based analogues (e.g., DK-IV-22-1) exhibit broader conformational diversity due to the fused benzene ring, enabling interactions with larger enzyme pockets .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance target binding but may reduce solubility, necessitating formulation optimization .
  • Therapeutic Potential: The hydroxyl group in this compound may confer antioxidant activity, a unique advantage over non-hydroxylated analogues .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrazoloquinoline core. Its molecular formula is C17H13N3O2, with a molecular weight of 291.30 g/mol. The compound is characterized by the presence of a methoxy group on the phenyl ring, which significantly influences its biological properties.

Chemical Structure

PropertyDetails
IUPAC Name1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one
Molecular FormulaC17H13N3O2
Molecular Weight291.30 g/mol

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes:

  • Cyclization of Intermediates : Using 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols under acidic conditions.
  • Optimization Techniques : Microwave-assisted synthesis and solvent-free reactions enhance yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

  • HepG2 (Liver Cancer) : Growth inhibition percentage was noted at 54.25%.
  • HeLa (Cervical Cancer) : Growth inhibition percentage was recorded at 38.44% .

The compound's mechanism involves:

  • Enzyme Inhibition : It binds to specific enzymes' active sites, blocking their activity.
  • Cell Cycle Interference : It has been shown to block the cell cycle at the G2/M phase, promoting apoptosis through downregulation of Bcl-2 and upregulation of Bax expression.

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotes
Pyrano[3,2-c]quinolonesComparable anticancer effectsSimilar core structure
Furo[3,2-c]quinolonesSignificant pharmacological potentialRelated structural features

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity : Demonstrated that derivatives of pyrazolo compounds exhibit strong antioxidant properties across various assays (ABTS, FRAP) .
  • Inhibition Studies : Found that modifications at the N1 position of pyrazoles led to varying levels of antiproliferative activity against cancer cells, highlighting structure-activity relationships (SAR) .
  • Mechanistic Insights : Investigations revealed interaction with the Epidermal Growth Factor Receptor (EGFR), suggesting potential pathways for therapeutic intervention .

Q & A

Q. Basic

  • NMR (¹H/¹³C) : Confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and pyrazole proton environments (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.12) and fragmentation patterns .
  • IR Spectroscopy : Identify hydroxyl (≈3200 cm⁻¹) and aromatic C=C (≈1600 cm⁻¹) stretches .

What strategies enhance solubility without compromising bioactivity in pyrazoloquinoline derivatives?

Q. Advanced

  • Polar substituents : Introduce ethoxy or hydroxyl groups at the 8-position (e.g., 8-ethoxy analogs show improved aqueous solubility) .
  • Salt formation : Prepare hydrochloride or mesylate salts via acid-base reactions (e.g., using methanesulfonic acid) .
  • Prodrug approaches : Temporarily mask the hydroxyl group with acetyl or PEGylated moieties .

What are the documented cytotoxicity profiles of this compound against standard cancer cell lines?

Basic
While direct data is limited, structurally related pyrazoloquinolines exhibit IC₅₀ values of 2–10 μM in:

  • HeLa (cervical cancer) : Via ROS-mediated apoptosis.
  • MCF-7 (breast cancer) : Linked to tubulin polymerization inhibition .
    Methodology : Use standardized protocols (e.g., NCI-60 panel) with doxorubicin as a positive control .

How can computational modeling predict kinase target interactions for this compound?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., PDB: 4R3Q for EGFR) to assess binding affinity.
  • MD simulations : Evaluate stability of the ligand-receptor complex over 100 ns trajectories.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with methoxyphenyl groups) .

How can tautomeric forms of pyrazoloquinoline derivatives be differentiated?

Q. Advanced

  • X-ray crystallography : Resolve tautomeric equilibria (e.g., pyrazole vs. pyrazoline forms) .
  • ¹⁵N NMR : Detect nitrogen chemical shifts to distinguish tautomers.
  • pH-dependent UV-Vis : Monitor absorbance changes at 270–300 nm .

What are the recommended storage conditions to ensure long-term stability?

Q. Basic

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Use argon/vacuum sealing to limit oxidation.
  • Matrix : Lyophilize with trehalose for hygroscopic samples .

How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Q. Advanced

Substituent Effect Example
4-MethoxyphenylEnhances lipophilicityParent compound
8-EthoxyIncreases solubility8-Ethoxy derivative (IC₅₀ ↓ 40%)
Halogen (Cl/Br)Boosts kinase affinity3-Chloro analog (EGFR Ki = 12 nM)

What experimental approaches validate enzyme inhibition mechanisms?

Q. Advanced

  • Kinetic assays : Measure Kₘ and Vₘₐₓ shifts in presence of the compound (e.g., Lineweaver-Burk plots).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Western blotting : Assess downstream phosphorylation (e.g., ERK1/2 in MAPK pathway) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol
Reactant of Route 2
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.